Tetraisopropyltin is an organotin compound with the chemical formula . It is characterized by a central tin atom bonded to four isopropyl groups. This compound is notable for its unique structure, which allows it to exhibit various chemical properties and reactivity patterns. Tetraisopropyltin is primarily used in organic synthesis and as a reagent in various
Tetraisopropyltin can be synthesized through several methods:
Tetraisopropyltin has several applications:
Interaction studies involving tetraisopropyltin typically focus on its reactivity with other chemical species. For instance:
Tetraisopropyltin shares similarities with several other organotin compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tetra-n-propyltin | Four n-propyl groups | More stable than tetraisopropyltin under certain conditions |
Tri-n-butyltin | Three n-butyl groups | Known for higher toxicity and different reactivity patterns |
Triphenyltin | Three phenyl groups | Used in biocides and exhibits different biological activity |
Tetraisopropyltin's uniqueness lies in its specific alkyl group arrangement (isopropyl vs. n-propyl or phenyl), which influences its reactivity and biological properties. The steric hindrance provided by the isopropyl groups may lead to distinct chemical behaviors compared to its counterparts.
Tetraisopropyltin represents a significant organotin compound with molecular formula C₁₂H₂₈Sn and molecular weight 291.05 g/mol [1] [2]. This colorless liquid compound with characteristic odor exhibits air and moisture sensitivity, necessitating careful handling during synthesis and storage [3] [4].
Industrial production of tetraisopropyltin primarily employs direct alkylation of tin tetrachloride with appropriate alkylating agents under controlled conditions [5]. The fundamental reaction pathway involves the complete substitution of chloride ligands in tin tetrachloride with isopropyl groups, following the general stoichiometry:
SnCl₄ + 4 R-X → R₄Sn + 4 MX
where R represents the isopropyl group and X denotes the halide component [6] [5].
Commercial-scale synthesis typically operates at temperatures ranging from 75°C to 85°C with constant agitation to ensure complete reaction and optimal yield [6]. The industrial process demonstrates remarkable efficiency, with production volumes in the United States ranging from 500,000 to 10,000,000 pounds annually between 2016 and 2019 [7].
Industrial alkylation techniques benefit from solvent-free conditions, which eliminate the need for large volumes of coordinating solvents and reduce overall production costs [5]. The reaction proceeds through sequential alkylation steps, with careful temperature control preventing decomposition of intermediate products [6].
Table 1: Industrial Production Parameters for Tetraisopropyltin
Parameter | Value | Reference |
---|---|---|
Reaction Temperature | 75-85°C | [6] |
Reaction Time | 1-2 hours | [6] |
Annual US Production (2019) | 1,000,000-10,000,000 lb | [7] |
Purity Achievement | ≥97% | [3] |
Boiling Point | 112-114°C (18 mmHg) | [1] |
Grignard reagent methodology represents the classical approach for tetraorganostannane synthesis, first reported by Polis in 1885 [8]. This method employs isopropylmagnesium halides prepared from magnesium metal and isopropyl halides in coordinating solvents such as diethyl ether or tetrahydrofuran [8].
The fundamental reaction sequence involves initial Grignard reagent formation followed by nucleophilic attack on tin tetrachloride:
(CH₃)₂CHBr + Mg → (CH₃)₂CHMgBr
4 (CH₃)₂CHMgBr + SnCl₄ → Sn[(CH₃)₂CH]₄ + 4 MgBrCl
Grignard-based synthesis requires anhydrous conditions and inert atmosphere protection to prevent reagent decomposition [9]. The reaction typically proceeds at temperatures below 20°C for aryl Grignard reagents, with alkyl bromides allowing even lower initiation temperatures [9].
Recent advances in Grignard activation employ diisobutylaluminum hydride for surface activation of magnesium metal, enabling reliable initiation at or below room temperature [9]. This methodology demonstrates particular effectiveness under diluted reaction conditions while maintaining stirring throughout the process [9].
Table 2: Grignard Synthesis Optimization Parameters
Condition | Standard Method | Improved Method | Reference |
---|---|---|---|
Initiation Temperature | >20°C | ≤20°C | [9] |
Activating Agent | None | Diisobutylaluminum hydride | [9] |
Solvent Requirement | Large volumes | Reduced volumes | [9] |
Detection Method | Temperature rise | Temperature monitoring | [9] |
Organoaluminum-based synthesis provides an efficient alternative to traditional Grignard methods, offering complete alkylation in single-step processes without solvent requirements [10] [5]. This approach utilizes trialkylaluminum compounds as alkylating agents, reacting directly with tin tetrachloride under controlled conditions [11] [5].
The reaction mechanism proceeds through the formation of aluminum-tin intermediates, with subsequent alkyl group transfer achieving complete substitution:
4 R₃Al + 3 SnCl₄ → 3 R₄Sn + 4 AlCl₃
where R represents isopropyl groups [5]. This method demonstrates superior atom economy compared to Grignard approaches and eliminates the need for large solvent volumes [5].
Organoaluminum synthesis typically requires the addition of complexing agents such as diethyl ether to achieve high efficiency [8]. The reaction proceeds through sequential alkylation stages, with careful control of stoichiometry preventing over-alkylation or incomplete conversion [5].
Industrial applications favor organoaluminum methods for producing dialkyltin and trialkyltin compounds, as the reaction can be controlled to achieve partial alkylation directly [5]. For tetraisopropyltin synthesis, complete alkylation produces the desired product with aluminum trichloride as the primary byproduct [8].
Table 3: Organoaluminum vs. Traditional Methods Comparison
Aspect | Grignard Method | Organoaluminum Method | Reference |
---|---|---|---|
Solvent Requirement | Essential | Optional | [5] |
Reaction Steps | Multiple | Single | [5] |
Temperature Control | Critical | Moderate | [5] |
Byproduct Management | Complex | Simplified | [5] |
Industrial Scalability | Moderate | High | [5] |
Purification of tetraisopropyltin requires specialized techniques due to the compound's sensitivity to air and moisture [12] [3]. The primary purification method involves fractional distillation under reduced pressure, typically at 135-165°C under 10 mmHg absolute pressure [6].
Initial purification steps involve phase separation following synthesis, with tetraisopropyltin typically recovered in the organic phase [6]. The crude product undergoes distillation to remove unreacted starting materials and byproducts, achieving purities exceeding 97% [3] [4].
For laboratory-scale purification, column chromatography using potassium carbonate-modified silica gel effectively removes organotin impurities [13]. This method employs 10% anhydrous potassium carbonate mixed with silica gel, reducing organotin impurities from stoichiometric levels to less than 15 parts per million [13].
Storage considerations require inert atmosphere conditions, preferably nitrogen, to prevent oxidative degradation [6]. The compound demonstrates stability under proper storage conditions with shelf life extending to 12 months when maintained in sealed containers away from moisture and direct sunlight [14].
Table 4: Purification Methods and Efficiency
Method | Operating Conditions | Purity Achieved | Impurity Reduction | Reference |
---|---|---|---|---|
Fractional Distillation | 135-165°C, 10 mmHg | >99% | Complete separation | [6] |
Vacuum Distillation | 112-114°C, 18 mmHg | 97%+ | High efficiency | [3] |
Column Chromatography | K₂CO₃/SiO₂ (10:90) | >99.99% | <15 ppm organotin | [13] |
Phase Separation | Aqueous/Organic | 95-98% | Preliminary cleanup | [6] |
Advanced purification techniques incorporate multiple distillation stages to achieve pharmaceutical-grade purity [15]. The process typically involves initial distillation for bulk purification followed by final distillation under high vacuum to remove trace impurities [6].
Quality control measures include gas chromatographic analysis to verify purity and identify remaining impurities [4]. The final product exhibits density of 1.124 g/cm³ at 20°C and refractive index of 1.4851, serving as quality benchmarks for commercial applications [3] [1].
Tetraisopropyltin exhibits a classic tetrahedral molecular geometry centered around a tetravalent tin atom [1] [2] [3]. The central tin atom is covalently bonded to four isopropyl groups (propan-2-yl), creating a symmetrical three-dimensional structure characteristic of sp³ hybridization [4] [5]. The tetrahedral arrangement results from the electronic configuration of tin in its +4 oxidation state, where four electron pairs around the central atom adopt the geometry that minimizes electron-electron repulsion according to Valence Shell Electron Pair Repulsion theory [4] [6].
The bond angles in tetraisopropyltin conform to the ideal tetrahedral angle of 109.5 degrees [4] [5]. This regular geometry arises from the equal distribution of four identical isopropyl substituents around the central tin atom, resulting in a highly symmetrical molecule belonging to the tetrahedral point group (Td) [5]. The tin-carbon bonds exhibit characteristic covalent bonding properties typical of organometallic compounds, with the tin atom utilizing its 5s and 5p orbitals to form four equivalent sp³ hybrid orbitals [7] [5].
The molecular structure can be represented by the chemical formula C₁₂H₂₈Sn, with a molecular weight of 291.05-291.066 g/mol [1] [2] [3]. The compound exists as discrete molecular units in both liquid and solid phases, with the tetrahedral geometry maintained across different physical states [1] [2].
The isopropyl substituents in tetraisopropyltin introduce significant steric effects that influence the compound's reactivity and stability patterns [8] [9]. Unlike linear alkyl groups, isopropyl groups possess a branched structure that creates substantial steric hindrance around the central tin atom [8] [10]. This steric bulk affects the compound's susceptibility to nucleophilic attack and substitution reactions.
Research has demonstrated that tetraisopropyltin exhibits markedly different reactivity compared to other tetraalkyltin compounds due to these steric effects [8]. In substitution reactions with mercury(II) chloride, tetraisopropyltin shows reduced reactivity compared to tetramethyltin and tetraethyltin, following the established steric sequence: Me₄Sn > Et₄Sn > Pr₄Sn > Bu₄Sn > Bu^i₄Sn > Pr^i₄Sn [8]. This reactivity pattern demonstrates that the bulky isopropyl groups effectively shield the central tin atom from approaching nucleophiles.
The electronic effects of isopropyl substituents are characterized by their electron-donating properties [10]. Isopropyl groups exhibit a positive inductive effect (+I effect) that increases electron density at the central tin atom, enhancing the nucleophilic character of the tin center [11] [10]. This electronic contribution influences the compound's behavior in various chemical transformations, particularly in reactions where the tin atom acts as an electron donor.
The combination of steric protection and electronic activation creates a unique reactivity profile for tetraisopropyltin. The steric hindrance reduces the rate of substitution reactions while the electron-donating effect of isopropyl groups maintains the nucleophilic character of the tin center [8] [9]. This balance results in a compound with moderate reactivity that can participate in selective chemical transformations under appropriate conditions.
Tetraisopropyltin demonstrates moderate thermal stability under standard conditions, though it exhibits sensitivity to elevated temperatures and specific environmental factors [12] [13]. The compound remains stable at room temperature when stored under appropriate conditions, but thermal decomposition occurs when subjected to excessive heat or direct sunlight [12].
Thermal decomposition of tetraisopropyltin follows complex pathways involving multiple bond cleavage mechanisms [14] [13]. Safety data indicates that thermal decomposition can lead to the release of irritating gases and vapors, including tin oxides and organic acid vapors [12] [13]. The decomposition process is influenced by the presence of moisture, air, and elevated temperatures, with the compound showing particular sensitivity to these conditions [12].
Studies on related organotin compounds suggest that the thermal decomposition of tetraisopropyltin likely proceeds through multiple competing pathways [14]. These may include carbon-oxygen bond dissociation, tin-carbon bond cleavage, and various rearrangement processes. The branched nature of the isopropyl groups introduces additional complexity to the decomposition mechanism compared to linear alkyl analogues [14].
The phase behavior of tetraisopropyltin is characterized by its existence as a colorless liquid at room temperature [1] [2] [15]. The compound has a boiling point of 112-114°C at reduced pressure (18 mmHg) [1] [2] [15], indicating moderate volatility. The density of 1.124 g/cm³ places it in the range typical for organotin compounds [1] [2] [16]. No melting point data is readily available, suggesting the compound may remain liquid at standard temperatures [1] [2].
Storage recommendations emphasize maintaining the compound at room temperature in a well-ventilated area, protected from moisture and air [15] [12]. The compound's sensitivity to environmental conditions necessitates storage under inert atmosphere conditions to prevent degradation [15] [12].
The solubility characteristics of tetraisopropyltin reflect the typical behavior of organotin compounds, showing poor water solubility due to the hydrophobic nature of the organic substituents [17] [18]. The compound is insoluble in water, a common trait among organotin compounds resulting from the predominance of hydrophobic alkyl groups over the central metal atom [17].
In contrast to its water insolubility, tetraisopropyltin demonstrates good solubility in organic solvents [17]. This solubility pattern makes it suitable for use in organic synthesis and various applications requiring non-aqueous media. The compound's compatibility with organic solvents facilitates its handling and processing in laboratory and industrial settings.
The reactivity profile of tetraisopropyltin encompasses several important chemical behaviors [8] [9] [19]. The compound undergoes substitution reactions following the SE₂ (bimolecular electrophilic substitution) mechanism, particularly in reactions with mercury(II) chloride and other electrophilic species [8]. These reactions typically result in the cleavage of tin-carbon bonds and the formation of new organometallic products.
Reactions with organic acids represent another significant aspect of tetraisopropyltin's reactivity [9] [19]. Studies have shown that the compound undergoes cleavage reactions with halo acids and mercaptans, typically resulting in the removal of one or more alkyl groups from the tin center [19]. The steric bulk of the isopropyl groups influences the selectivity and rate of these reactions.
The compound exhibits particular sensitivity to air and moisture, requiring careful handling and storage under inert conditions [15] [12]. Exposure to atmospheric moisture can lead to hydrolysis reactions and decomposition, emphasizing the importance of maintaining anhydrous conditions during storage and use [15] [12]. This sensitivity also extends to reactions with alcohols and other protic solvents, where the compound may undergo substitution or decomposition reactions.
Irritant